molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

Cat. No.: B8751209
M. Wt: 280.23 g/mol
InChI Key: CGQGMMOPLVKRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is an organic compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a nitrophenyl group and a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl but-2-enedioate with 4-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted products depending on the reagents used.

Scientific Research Applications

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butenedioate moiety can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure but lacks the 1,4-dimethyl groups.

    Ethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with ethyl groups instead of methyl groups.

    Methyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with a single methyl group.

Uniqueness

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

dimethyl 2-(4-nitroanilino)but-2-enedioate

InChI

InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3

InChI Key

CGQGMMOPLVKRTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitroaniline (6.91 g, 50 mmol) and dimethyl acetylenedicarboxylate (7.82 g, 55 mmol) in methanol (100 ml) was refluxed under heating for 24.5 hr. The reaction vessel was cooled to room temperature and allowed to stand for a day. The resulting crystals were collected by filtration to give dimethyl 2-[(4-nitrophenyl)amino]-2-butenedioate (6.43 g, 46%, yellow crystals).
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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